5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Scientific Research Applications
Antimicrobial and Biological Activities
Thiadiazole derivatives, including compounds similar to 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities. These activities include antimicrobial, anti-inflammatory, antitubercular, antidiabetic, diuretic, antidepressant, radioprotective, anti-leishmanial, and cytotoxic activities. The review by Faruk Alam (2018) highlights the structure-activity relationship (SAR) of potent compounds containing thiadiazole moiety, suggesting their importance in the development of new therapeutic agents that are effective and safe (Alam, 2018).
Heterocyclic Systems and Pharmacological Potential
Another study emphasizes the pharmacological potential of heterocyclic systems based on 1,3,4-thia(oxa)diazoles. M. Lelyukh (2019) discusses the diverse pharmacological activities of these systems, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This review suggests that compounds with 1,3,4-thiadiazole cores are promising structural matrices for constructing new drug-like molecules (Lelyukh, 2019).
Synthesis and Biological Applications
The synthesis of thiazolidine derivatives and their diverse biological properties are covered by Nusrat Sahiba et al. (2020). The study details systematic approaches for the synthesis of thiazolidine and its derivatives, along with their pharmacological activity. It also highlights the advantages of green synthesis, suggesting that thiazolidine derivatives have a wide range of therapeutic and pharmaceutical activities, including anticancer, anticonvulsant, antimicrobial, and neuroprotective activities (Sahiba et al., 2020).
Future Directions
1,3,4-thiadiazole derivatives have shown significant therapeutic potential and have become a subject of considerable growing interest for designing new antitumor agents . Future research could focus on exploring the potential of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine in various therapeutic applications.
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S2/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-16-15-8(14)18-9/h1-4H,5H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNBVLRJNRSLOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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